1-Chloro-4-(ethylthio)benzene
Overview
Description
1-Chloro-4-(ethylthio)benzene is an organic compound with the chemical formula C8H9ClS. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. This compound is part of the benzene derivatives family, where a chlorine atom and an ethylthio group are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(ethylthio)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a nucleophilic substitution reaction with ethylthiol in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This typically includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(ethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding ethylthiobenzene.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form phenol derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are employed under elevated temperatures and pressures.
Major Products Formed:
Scientific Research Applications
1-Chloro-4-(ethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(ethylthio)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom and the ethylthio group on the benzene ring influence the compound’s reactivity. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethylthio group, on the other hand, can undergo oxidation and reduction reactions, leading to the formation of various products .
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of an ethylthio group.
1-Chloro-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethylthio group.
4-Chlorotoluene: Similar structure but with a toluene group instead of an ethylthio group.
Uniqueness: 1-Chloro-4-(ethylthio)benzene is unique due to the presence of both a chlorine atom and an ethylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-chloro-4-ethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKMJXNLTCUQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415879 | |
Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5120-72-9 | |
Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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